N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a fluoromethoxybenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial growth, among others.
Pharmacokinetics
It’s noted that one of the targets achieved with most of the more recent compounds is improved bioavailability . Therefore, it’s plausible that this compound may have favorable ADME properties that contribute to its bioavailability and overall pharmacokinetic profile.
Result of Action
Given the biological activities associated with benzofuran derivatives , it’s likely that this compound may have various effects at the molecular and cellular levels. These could include inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and antibacterial effects, among others.
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel benzofuran compounds with improved bioavailability and fewer side effects . Additionally, the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs could be a promising area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide, while the fluoromethoxybenzamide moiety can be synthesized via a nucleophilic substitution reaction involving a fluorinated benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of transition-metal catalysts can enhance the efficiency of the reactions . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under specific conditions to form a dihydrobenzofuran derivative.
Substitution: The fluoromethoxybenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the benzofuran ring results in a dihydrobenzofuran derivative .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with antimicrobial properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluoromethoxybenzamide moiety, in particular, enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-19(23,17-10-12-5-3-4-6-15(12)25-17)11-21-18(22)13-7-8-16(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTQEMMKSPDNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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